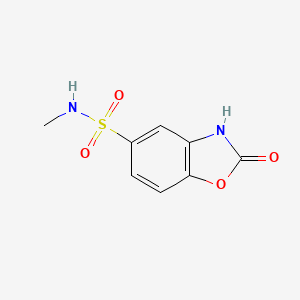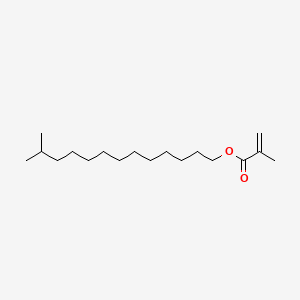
5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and cost-effectiveness. The use of metal catalysts, nanocatalysts, and ionic liquid catalysts are common in industrial processes to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development due to its diverse biological activities.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the sulfonamide group.
2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.
Sulfonamides: A class of compounds known for their antimicrobial properties.
Uniqueness
5-Benzoxazolesulfonamide, 2,3-dihydro-N-methyl-2-oxo- is unique due to its combination of the benzoxazole core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications in medicinal chemistry and industrial processes .
特性
| 68214-73-3 | |
分子式 |
C8H8N2O4S |
分子量 |
228.23 g/mol |
IUPAC名 |
N-methyl-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C8H8N2O4S/c1-9-15(12,13)5-2-3-7-6(4-5)10-8(11)14-7/h2-4,9H,1H3,(H,10,11) |
InChIキー |
IBUATCUYHGPTHF-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/no-structure.png)




